1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine
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Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative or by cyclization of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Uniqueness
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group provides strong electron-withdrawing effects, enhancing its reactivity and potential as an enzyme inhibitor .
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-2-phenylpiperidine |
InChI |
InChI=1S/C17H23N3O2S/c1-3-19-14(2)17(13-18-19)23(21,22)20-12-8-7-11-16(20)15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3 |
InChI Key |
APQFEVDGKWCTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCCCC2C3=CC=CC=C3)C |
Origin of Product |
United States |
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